5-(chloromethyl)-2-ethyl-2H-tetrazole
Description
5-(Chloromethyl)-2-ethyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a chloromethyl group at position 5 and an ethyl group at position 2. Tetrazoles are nitrogen-rich aromatic rings known for their stability, diverse reactivity, and applications in pharmaceuticals, agrochemicals, and coordination chemistry . The chloromethyl group enhances electrophilicity, enabling further functionalization, while the ethyl substituent influences steric and electronic properties.
Properties
Molecular Formula |
C4H7ClN4 |
|---|---|
Molecular Weight |
146.58 g/mol |
IUPAC Name |
5-(chloromethyl)-2-ethyltetrazole |
InChI |
InChI=1S/C4H7ClN4/c1-2-9-7-4(3-5)6-8-9/h2-3H2,1H3 |
InChI Key |
XXXMQHQWXNRUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The physical and spectral properties of tetrazole derivatives vary significantly with substituents. Key analogs and their characteristics are summarized below:
Table 1: Comparison of Tetrazole Derivatives
Key Observations:
- Chloromethyl vs. Chloroethyl: The chloromethyl group in the target compound offers higher reactivity for nucleophilic substitution compared to the chloroethyl group in 5-(2-chloroethyl)-2H-tetrazole, which is associated with higher safety risks (e.g., GHS hazards) .
- Aryl vs. Alkyl Substituents: Aryl-substituted tetrazoles (e.g., 5-phenyl derivatives) exhibit higher melting points due to increased π-π stacking, whereas alkyl substituents (e.g., ethyl) lower melting points .
- Spectral Signatures: The IR C-Cl stretch (~650 cm⁻¹) and NMR δ 4.3 ppm (CH2Cl) are diagnostic for chloromethyl-substituted tetrazoles, distinct from thioether or aryl analogs .
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